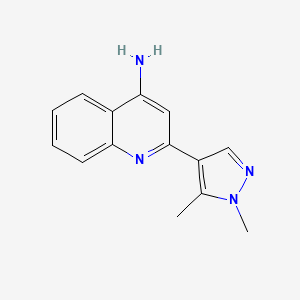![molecular formula C9H13N5 B11734790 1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11734790.png)
1-Methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-N-[(1-metil-1H-pirazol-4-YL)metil]-1H-pirazol-3-amina es un compuesto orgánico que pertenece a la clase de pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno en las posiciones 1 y 2.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-Metil-N-[(1-metil-1H-pirazol-4-YL)metil]-1H-pirazol-3-amina típicamente implica la reacción de 1-metil-1H-pirazol con formaldehído y una amina secundaria en condiciones ácidas. La reacción procede a través de la formación de un intermedio de iminio, que luego sufre un ataque nucleofílico por el anillo de pirazol para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-Metil-N-[(1-metil-1H-pirazol-4-YL)metil]-1H-pirazol-3-amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los correspondientes N-óxidos.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de amina correspondientes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, donde el anillo de pirazol actúa como nucleófilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como hidruro de litio y aluminio e hidruro de sodio de boro se usan comúnmente.
Sustitución: Reactivos como haluros de alquilo y cloruros de acilo se pueden usar para reacciones de sustitución.
Principales Productos Formados
Oxidación: N-óxidos del anillo de pirazol.
Reducción: Derivados de amina.
Sustitución: Derivados de pirazol alquilados o acilados.
Aplicaciones Científicas De Investigación
1-Metil-N-[(1-metil-1H-pirazol-4-YL)metil]-1H-pirazol-3-amina tiene varias aplicaciones en la investigación científica:
Química Medicinal: El compuesto se estudia por su potencial como farmacóforo en el diseño de fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Síntesis Orgánica: Sirve como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Ciencia de Materiales: El compuesto se explora por su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas únicas.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-N-[(1-metil-1H-pirazol-4-YL)metil]-1H-pirazol-3-amina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, en la química medicinal, puede inhibir la actividad de ciertas enzimas involucradas en la inflamación o la progresión del cáncer al unirse a sus sitios activos.
Comparación Con Compuestos Similares
Compuestos Similares
1-Metil-1H-pirazol: Un derivado de pirazol más simple con características estructurales similares.
N-Metil-1-(5-metil-1H-pirazol-4-il)metanamina clorhidrato: Un compuesto relacionado con un núcleo de pirazol similar pero con diferentes sustituyentes.
Unicidad
1-Metil-N-[(1-metil-1H-pirazol-4-YL)metil]-1H-pirazol-3-amina es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Sus dos anillos de pirazol y grupos metilo contribuyen a su estabilidad y reactividad, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C9H13N5 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
1-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-13-4-3-9(12-13)10-5-8-6-11-14(2)7-8/h3-4,6-7H,5H2,1-2H3,(H,10,12) |
Clave InChI |
VAZVVRDYPFHOEA-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)NCC2=CN(N=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11734793.png)
![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)
